molecular formula C9H11N3O B12611462 6,8-Diamino-3,4-dihydroquinolin-2(1H)-one CAS No. 651329-25-8

6,8-Diamino-3,4-dihydroquinolin-2(1H)-one

Cat. No.: B12611462
CAS No.: 651329-25-8
M. Wt: 177.20 g/mol
InChI Key: IVJANXLZNTVIIU-UHFFFAOYSA-N
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Description

6,8-Diamino-3,4-dihydroquinolin-2(1H)-one is an organic compound belonging to the quinoline family Quinoline derivatives are known for their diverse biological activities and are widely used in medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6,8-Diamino-3,4-dihydroquinolin-2(1H)-one typically involves multi-step reactions starting from readily available precursors. One common method involves the cyclization of appropriate aniline derivatives under acidic or basic conditions. The reaction conditions often include:

    Temperature: Moderate to high temperatures (80-150°C)

    Catalysts: Acidic or basic catalysts such as sulfuric acid or sodium hydroxide

    Solvents: Polar solvents like ethanol or water

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems allows for precise control over reaction parameters, leading to efficient large-scale production.

Chemical Reactions Analysis

Types of Reactions

6,8-Diamino-3,4-dihydroquinolin-2(1H)-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinoline derivatives with different functional groups.

    Reduction: Reduction reactions can lead to the formation of tetrahydroquinoline derivatives.

    Substitution: The amino groups can participate in nucleophilic substitution reactions, leading to the formation of various substituted quinoline derivatives.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or hydrogen peroxide under acidic conditions.

    Reduction: Reagents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Halogenating agents like bromine or chlorine, followed by nucleophiles such as amines or alcohols.

Major Products

The major products formed from these reactions include various quinoline derivatives with different functional groups, which can be further utilized in medicinal chemistry and other applications.

Scientific Research Applications

6,8-Diamino-3,4-dihydroquinolin-2(1H)-one has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex quinoline derivatives.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its potential therapeutic effects, including anti-cancer, anti-inflammatory, and antimicrobial activities.

    Industry: Utilized in the development of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 6,8-Diamino-3,4-dihydroquinolin-2(1H)-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity or modulate receptor function, leading to various biological effects. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

    Quinoline: The parent compound of 6,8-Diamino-3,4-dihydroquinolin-2(1H)-one, known for its wide range of biological activities.

    8-Hydroxyquinoline: A derivative with significant antimicrobial properties.

    Chloroquine: A well-known antimalarial drug with a quinoline core structure.

Uniqueness

This compound is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its dual amino groups at positions 6 and 8 make it a versatile compound for further functionalization and application in various fields.

Properties

CAS No.

651329-25-8

Molecular Formula

C9H11N3O

Molecular Weight

177.20 g/mol

IUPAC Name

6,8-diamino-3,4-dihydro-1H-quinolin-2-one

InChI

InChI=1S/C9H11N3O/c10-6-3-5-1-2-8(13)12-9(5)7(11)4-6/h3-4H,1-2,10-11H2,(H,12,13)

InChI Key

IVJANXLZNTVIIU-UHFFFAOYSA-N

Canonical SMILES

C1CC(=O)NC2=C1C=C(C=C2N)N

Origin of Product

United States

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